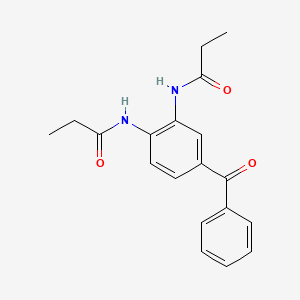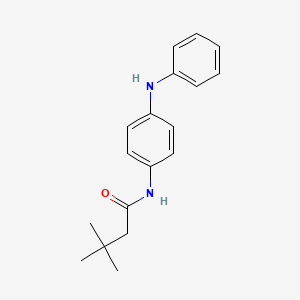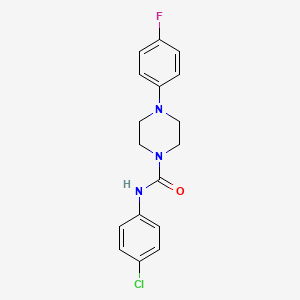
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide, also known as A-438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.
Wirkmechanismus
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The activation of the P2X7 receptor results in the influx of calcium and sodium ions, as well as the release of pro-inflammatory cytokines. This compound inhibits the activation of the P2X7 receptor by binding to a specific site on the receptor and preventing the influx of calcium and sodium ions.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models of chronic pain, this compound has been shown to reduce pain behavior and decrease the expression of pro-inflammatory cytokines. In models of neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of the receptor without affecting other ion channels. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including chronic pain, neurodegenerative diseases, and cancer. Another direction is to develop more potent and selective P2X7 receptor antagonists that can overcome the limitations of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on the P2X7 receptor and its downstream signaling pathways.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide involves several steps, starting from 4-ethoxyaniline. The first step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected 4-ethoxyaniline is then reacted with 2-(trifluoromethyl)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The Boc group is then removed using an acid, such as trifluoroacetic acid (TFA), to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. The P2X7 receptor is involved in various inflammatory and immune responses, and its overactivation has been implicated in several diseases, including chronic pain, neurodegenerative diseases, and cancer. This compound has been shown to have analgesic effects in animal models of chronic pain, as well as neuroprotective effects in models of neurodegenerative diseases. This compound has also been investigated for its potential as an anticancer agent, as the P2X7 receptor is overexpressed in several types of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-12-9-7-11(8-10-12)20-15(21)13-5-3-4-6-14(13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEDYEIKPWQRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)




![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)
![4-methoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5838336.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)


![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)
